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Compound of Interest

Compound Name: 3,3-bis(2-hydroxyethyl)urea

CAS No.: 23270-55-5

Cat. No.: B1329720

Get Quote

Technical Guide for Research & Development

Executive Summary
This guide details the synthesis of 3,3-bis(2-hydroxyethyl)urea (CAS: 23270-55-5), an

unsymmetrical urea derivative distinct from its symmetrical isomer, 1,3-bis(2-hydroxyethyl)urea.

[1] Primarily utilized as a hydrophilic intermediate in the synthesis of nitrosourea

chemotherapeutics (e.g., HECNU) and advanced polyurethane precursors, this molecule

requires precise thermal control during synthesis to favor transamidation over polymerization.

[1]

The protocol outlined below employs a solvent-free melt transamidation between urea and

diethanolamine (DEA). This method is selected for its atom economy and scalability, avoiding

the use of hazardous isocyanates or phosgene derivatives.[1]

Chemical Identity & Mechanism[1][2]
Target Molecule[1]
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IUPAC Name: 1,1-Bis(2-hydroxyethyl)urea[1]

Common Name: 3,3-Bis(2-hydroxyethyl)urea (Note: "3,3" numbering assumes the carbonyl

carbon is position 2, common in older literature, though IUPAC prefers N,N-bis...).[1]

CAS Number: 23270-55-5[1][2][3]

Molecular Formula:

[1][4]

Molecular Weight: 148.16 g/mol [4][5][6]

Structure: An unsymmetrical urea where one nitrogen bears two hydroxyethyl groups, and

the other remains a primary amine (

).[1]

Mechanistic Pathway
The synthesis proceeds via a nucleophilic acyl substitution (transamidation).[1] The secondary

amine of diethanolamine attacks the carbonyl carbon of urea. The tetrahedral intermediate

collapses to expel ammonia (

), driving the equilibrium forward.[1]

Key Mechanistic Considerations:

Ammonia Removal: The reaction is reversible. Continuous removal of gaseous ammonia is

critical to drive the reaction to completion (Le Chatelier's principle).[1]

Selectivity: Diethanolamine contains both amine and hydroxyl nucleophiles. Under the

specified conditions (<150°C), the amine is significantly more nucleophilic than the hydroxyl

groups, favoring amide formation over carbamate (O-acylation) formation.[1]
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Figure 1: Reaction mechanism showing the transamidation pathway and critical ammonia

elimination step.[1]

Experimental Protocol
Materials & Equipment

Reagent Purity Role

Urea >99% Carbonyl source

Diethanolamine (DEA) >99% Nucleophile

Methanol ACS Grade Recrystallization solvent

Ethyl Acetate ACS Grade Anti-solvent

Nitrogen (

)
Industrial Grade Inert sweep gas

Equipment:

3-neck Round Bottom Flask (RBF)[1]

Mechanical Stirrer (preferred over magnetic for viscous melts)[1]

Reflux Condenser (set to 60°C to return DEA but pass

) or simple distillation head[1]
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Nitrogen inlet/bubbler[1]

Oil bath with digital temperature control[1]

Step-by-Step Synthesis
This protocol is designed for a 100 mmol scale.

Charge Reactor: In the 3-neck RBF, combine 6.00 g Urea (100 mmol) and 10.51 g

Diethanolamine (100 mmol).

Note: A slight excess of Urea (1.05 eq) can be used to ensure full conversion of the more

expensive amine, but 1:1 is standard for high purity.[1]

Inert Atmosphere: Purge the system with Nitrogen for 10 minutes. Maintain a slow, steady

stream of

throughout the reaction to assist in ammonia removal.[1]

Melt & Reaction:

Heat the oil bath to 135°C. The mixture will melt into a clear, colorless liquid.[1]

Observation: Ammonia evolution will begin as bubbles. Ensure the vent is directed to a

scrubber (dilute HCl) or fume hood exhaust.[1]

Increase temperature gradually to 140-145°C over 30 minutes.

Critical Control: Do not exceed 150°C. Higher temperatures promote O-alkylation

(carbamate formation) and polymerization.

Completion: Maintain 140-145°C for 3 to 5 hours. The reaction is complete when ammonia

evolution ceases (check vent with damp pH paper; it should no longer turn blue).[1]

Workup:

Cool the reaction mixture to ~80°C. It will become a viscous oil or semi-solid.

Add 20 mL Methanol while warm to dissolve the crude product.
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Transfer to a beaker and add Ethyl Acetate dropwise until slight turbidity is observed

(approx. 40-50 mL).

Cool to 4°C (fridge) or -20°C (freezer) overnight to induce crystallization.[1]

Purification:

Filter the white crystals under vacuum.

Wash with cold Ethyl Acetate/Hexane (1:1).[1]

Dry in a vacuum oven at 40°C for 4 hours.

Process Workflow
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Figure 2: Operational workflow for the synthesis and purification of 3,3-bis(2-
hydroxyethyl)urea.

Characterization & Quality Control
To validate the synthesis of the unsymmetrical 3,3-isomer and rule out the symmetrical 1,3-

isomer (which would form if Monoethanolamine were used or if rearrangement occurred), use

the following markers:

Nuclear Magnetic Resonance (NMR)
NMR (DMSO-

):

5.8-6.0 ppm (s, 2H):

protons.[1] Crucial: The presence of a singlet

peak confirms the unsymmetrical primary amide structure (

). The symmetrical isomer would show two triplet

peaks.

4.6-4.8 ppm (t, 2H):

protons.[1]

3.4-3.6 ppm (m, 4H):

protons.[1]

3.2-3.3 ppm (t, 4H):

protons.[1]

Infrared Spectroscopy (FTIR)
3300-3450 cm

: Strong broad band (
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stretch) overlapping with

stretch.[1]

1650-1660 cm

: Strong Amide I band (

stretch).[1]

1600-1620 cm

: Amide II band (

bend), characteristic of primary amides.[1]

Physical Properties[1]
Appearance: White crystalline solid or hygroscopic powder.

Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (hexane,

ether).[1]

Melting Point: Typically 88-92°C (Note: Literature values vary based on hydration state;

ensure sample is anhydrous).

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield / Sticky Oil
Incomplete

removal

Increase

flow rate; ensure reaction time

is sufficient. Use a vacuum

(weak, ~500 mbar) cautiously

in the final hour.

Product is Yellow/Brown Thermal degradation

Temperature exceeded 150°C.

Maintain strict 135-145°C

control.

Melting Point Depression Residual DEA or Water

Recrystallize again from

MeOH/EtOAc. Dry thoroughly

under vacuum to remove

hygroscopic water.

Solidification in Reactor Polymerization

Reaction ran too long at high

temp. Stop immediately when

ceases.

Safety & Handling
Ammonia Gas: The reaction generates significant ammonia. Perform exclusively in a

functioning fume hood.

Thermal Hazard: The reaction melt is >135°C. Use heat-resistant gloves and ensure the

reactor is secure.

Chemical Handling: Diethanolamine is a skin irritant and potential sensitizer. Wear nitrile

gloves and eye protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN102993170A - Clinafloxacin derivative as well as preparation method and application
thereof - Google Patents [patents.google.com]

2. 3,3-bis(2-hydroxyethyl)urea | 23270-55-5 [sigmaaldrich.com]

3. 19006-59-8|1,1,3-Triethylurea|BLD Pharm [bldpharm.com]

4. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]

5. AB561926 | CAS 23270-55-5 – abcr Gute Chemie [abcr.com]

6. Buy 1,3-Bis(2-hydroxyethyl)urea (EVT-308026) | 15438-70-7 [evitachem.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Precision Synthesis of 3,3-Bis(2-hydroxyethyl)urea].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329720/docs#precision-synthesis-of-3-3-bis-2-
hydroxyethyl-urea]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pdf.benchchem.com/1345/Technical_Support_Center_Synthesis_of_1_Nitroso_1_2_chloroethyl_3_2_hydroxyethyl_urea.pdf
https://www.researchgate.net/publication/230423621_Products_of_Reaction_Between_NN_'-Bis2-hydroxyethylurea_and_Ethylene_Carbonate_and_their_Application_to_Obtain_Polyurethane_Foams
https://www.benchchem.com/product/b1329720?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN102993170A/en
https://patents.google.com/patent/CN102993170A/en
https://www.sigmaaldrich.com/HK/zh/product/enamine/ena497682352?context=bbe
https://www.bldpharm.com/products/19006-59-8.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB3227802_EN.htm
https://abcr.com/ch_en/ab561926
https://www.evitachem.com/product/evt-308026
https://pdf.benchchem.com/1345/Technical_Support_Center_Synthesis_of_1_Nitroso_1_2_chloroethyl_3_2_hydroxyethyl_urea.pdf
https://www.researchgate.net/publication/230423621_Products_of_Reaction_Between_NN_'-Bis2-hydroxyethylurea_and_Ethylene_Carbonate_and_their_Application_to_Obtain_Polyurethane_Foams
https://www.benchchem.com/product/b1329720/docs#precision-synthesis-of-3-3-bis-2-hydroxyethyl-urea
https://www.benchchem.com/product/b1329720/docs#precision-synthesis-of-3-3-bis-2-hydroxyethyl-urea
https://www.benchchem.com/product/b1329720/docs#precision-synthesis-of-3-3-bis-2-hydroxyethyl-urea
https://www.benchchem.com/product/b1329720/docs#precision-synthesis-of-3-3-bis-2-hydroxyethyl-urea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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